[1-(4-chlorophenyl)piperidin-3-yl]methanol
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Overview
Description
[1-(4-chlorophenyl)piperidin-3-yl]methanol: is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-chlorophenyl)piperidin-3-yl]methanol typically involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: [1-(4-chlorophenyl)piperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 1-(4-chlorophenyl)piperidin-3-one.
Reduction: Formation of various reduced derivatives of the piperidine ring.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(4-chlorophenyl)piperidin-3-yl]methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and other biologically active compounds .
Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It may be used in the development of new drugs targeting specific receptors or enzymes.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may be investigated for their efficacy in treating neurological disorders, pain management, and other medical conditions .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of [1-(4-chlorophenyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring containing one nitrogen atom.
4-chlorobenzaldehyde: A precursor in the synthesis of [1-(4-chlorophenyl)piperidin-3-yl]methanol.
1-(4-chlorophenyl)piperidin-3-one: An oxidized derivative of the compound.
Uniqueness: this compound is unique due to its specific combination of a piperidine ring and a chlorophenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
133749-00-5 |
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Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.7 |
Purity |
95 |
Origin of Product |
United States |
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